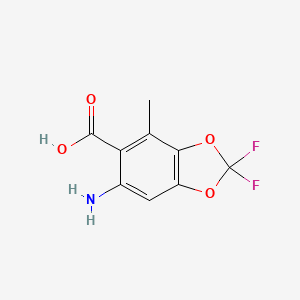
6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid is an organic compound that features a benzodioxole ring substituted with amino, difluoro, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Difluoro Group: The difluoro group can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluoro groups can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Thiol or amine-substituted derivatives.
科学的研究の応用
6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoro and amino groups can participate in hydrogen bonding and electrostatic interactions, while the benzodioxole ring can engage in π-π stacking interactions.
類似化合物との比較
Similar Compounds
6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid: Lacks the methyl group, which may affect its reactivity and binding properties.
6-Amino-4-methyl-1,3-benzodioxole-5-carboxylic acid: Lacks the difluoro groups, which may influence its electronic properties and reactivity.
2,2-Difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid: Lacks the amino group, which may alter its hydrogen bonding capabilities.
Uniqueness
6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct electronic, steric, and hydrogen bonding properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H7F2NO4 |
|---|---|
分子量 |
231.15 g/mol |
IUPAC名 |
6-amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H7F2NO4/c1-3-6(8(13)14)4(12)2-5-7(3)16-9(10,11)15-5/h2H,12H2,1H3,(H,13,14) |
InChIキー |
QOPFJHQCHMJGNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC2=C1OC(O2)(F)F)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15228874.png)

![1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228889.png)
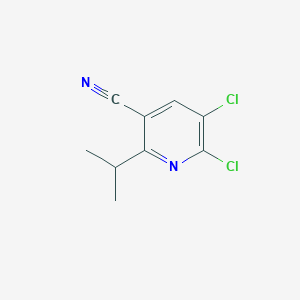
![(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15228900.png)
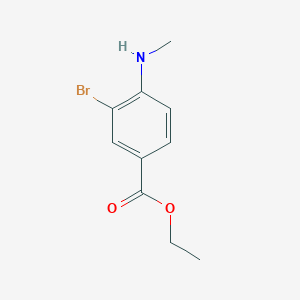
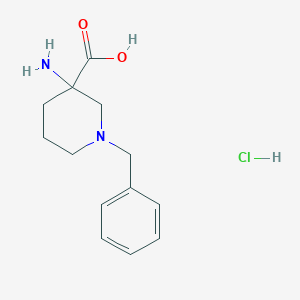

![3-Methoxybicyclo[1.1.1]pentan-1-amine](/img/structure/B15228926.png)
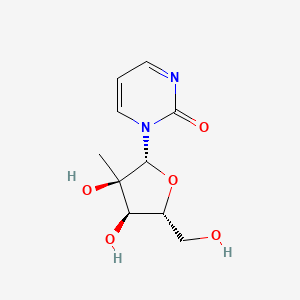

![4-Chloro-1-cyclohexyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15228951.png)

![tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15228968.png)
